Methyl behenate serves as a pharmaceutical secondary standard and certified reference material (CRM) []. These standards are crucial for ensuring the accuracy, consistency, and identity of pharmaceutical products undergoing research and development []. By comparing test samples with the known properties of methyl behenate, researchers can verify the composition and quality of their pharmaceutical preparations with greater confidence.
Methyl behenate plays a vital role in lipid and fatty acid analysis []. This involves characterizing the different types of fats and oils present in a sample. Methyl behenate acts as an internal standard in this process. By adding a known amount of methyl behenate to the sample, researchers can compare its peak area in a chromatographic analysis (e.g., gas chromatography) to the peaks of other fatty acids present []. This comparison allows for quantification of the various fatty acids in the sample, offering valuable insights into their composition and potential biological functions.
Methyl behenate finds application in cell culture research as well []. It can be incorporated into the culture medium to supplement and modify its properties, potentially influencing cell growth, differentiation, and behavior. For instance, some studies suggest that methyl behenate can enhance the adhesion of certain cell types to culture surfaces, facilitating their growth and analysis [].
Methyl behenate, also known as methyl docosanoate, is a long-chain fatty acid methyl ester with the chemical formula and a molecular weight of approximately 354.61 g/mol. It is derived from behenic acid, a saturated fatty acid commonly found in plant cuticles and some animal fats. The structure of methyl behenate consists of a linear hydrocarbon chain with 22 carbon atoms, featuring a carboxylic acid group at one end and an esterified methyl group at the other, contributing to its hydrophobic and lipophilic properties .
Methyl behenate is generally considered safe for topical use in cosmetics. Studies by the Environmental Working Group (EWG) indicate low hazard concerns for cancer, allergies, and developmental/reproductive toxicity []. However, as with any substance, allergic reactions in some individuals cannot be entirely ruled out.
Methyl behenate is primarily synthesized through the esterification of behenic acid with methanol, typically using an acid catalyst. The balanced reaction can be represented as follows:
In this reaction, behenic acid reacts with methanol to form methyl behenate and water. Under high temperatures or specific conditions, methyl behenate can undergo hydrolysis, reverting to behenic acid and methanol.
Methyl behenate has shown potential biological activities, particularly in cell culture applications. It can be incorporated into culture media to enhance cell growth and adhesion, influencing cellular behavior positively. Furthermore, it serves as an internal standard in lipid and fatty acid analyses, allowing researchers to quantify various fatty acids in complex mixtures .
The synthesis of methyl behenate typically involves the following steps:
This method is efficient for producing high yields of methyl behenate suitable for various applications .
Methyl behenate finds diverse applications across several fields:
Methyl behenate shares structural similarities with several other fatty acid esters. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl palmitate | C17H34O2 | Shorter carbon chain (16 carbons), more fluidity |
Methyl stearate | C18H36O2 | Saturated with 18 carbons, commonly used in cosmetics |
Methyl arachidate | C22H44O2 | Similar chain length but less prevalent in research |
Methyl oleate | C18H34O2 | Contains a double bond (unsaturated), more reactive |
Methyl behenate's unique 22-carbon structure provides distinct physicochemical properties that make it particularly useful in specialized applications such as lipid analysis and cell culture enhancement .
Irritant